ニモジピン-d7

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

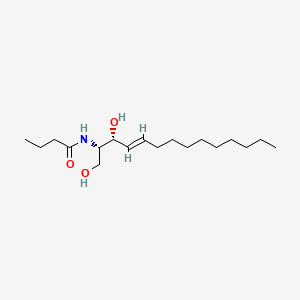

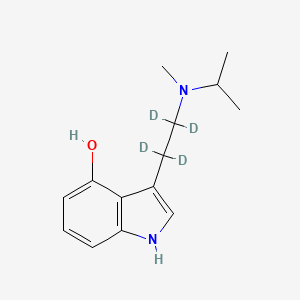

Nimodipine-d7 is a labelled dihydropyridine calcium channel blocker . It is used as an internal standard for the quantification of nimodipine . It is selective for Cav1.2 over Cav1.3 channels . Nimodipine-d7 is the deuterium labeled Nimodipine .

Synthesis Analysis

The synthesis of Nimodipine involves the cyclizing Michael addition . A study has shown that the solubility of nimodipine can be enhanced through the preparation of Soluplus® dispersions .

Molecular Structure Analysis

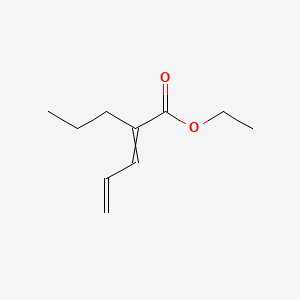

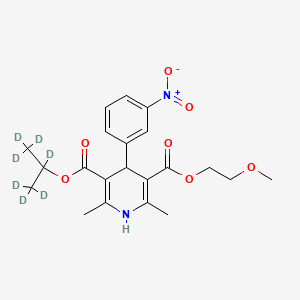

Nimodipine is a dihydropyridine that is 1,4-dihydropyridine which is substituted by methyl groups at positions 2 and 6, a (2-methoxyethoxy)carbonyl group at position 3, a m-nitrophenyl group at position 4, and an isopropoxycarbonyl group at position 5 .

Chemical Reactions Analysis

Nimodipine undergoes degradation through photolysis, acidic and alkaline hydrolysis . The drug follows a first-order reaction for both hydrolysis and photolysis in methanol, and zero-order for photolysis in acetonitrile and water .

Physical and Chemical Properties Analysis

Nimodipine is a second-generation 1,4-dihydropyridine calcium channel blocker . It is a fat-soluble drug that can cross the blood-brain barrier and act selectively at target neurons and blood vessels in the brain .

科学的研究の応用

神経保護研究

ニモジピンは、脳血管攣縮を防ぐため、特にくも膜下出血(aSAH)の管理における神経保護効果で知られています . ニモジピン-d7は、脳におけるニモジピンの分布と代謝を追跡したり、その神経保護メカニズムを研究したりするために研究で使用できます。

薬物送達システム研究

ニモジピンを使用するEG-1962などの徐放性製剤の研究は、this compoundを使用して、システム内での薬物の放出と分布を追跡することで恩恵を受ける可能性があります .

脳卒中および外傷性脳損傷(TBI)研究

ニモジピンは、TBIと脳卒中関連の症状の治療における潜在的な利点について研究されてきました . This compoundを使用すると、研究者はこれらの状態中に薬物が変化した脳代謝率とどのように相互作用するかを理解するのに役立ちます。

作用機序

Target of Action

Nimodipine-d7, a deuterium-labeled variant of Nimodipine, primarily targets vascular smooth muscle cells . Its main target is the voltage-gated L-type calcium channels present in these cells . These channels play a crucial role in regulating the influx of calcium ions, which are essential for smooth muscle contraction .

Mode of Action

Nimodipine-d7 acts by stabilizing the voltage-gated L-type calcium channels in their inactive conformation . This action inhibits the influx of calcium in smooth muscle cells, preventing calcium-dependent smooth muscle contraction and subsequent vasoconstriction . Compared to other calcium channel blocking agents, Nimodipine-d7 exhibits greater effects on cerebral circulation than on peripheral circulation .

Biochemical Pathways

Nimodipine-d7 affects the calcium ion signaling pathway, which is crucial for various cellular functions. By inhibiting calcium influx, it prevents the contraction of vascular smooth muscle cells, leading to vasodilation . Furthermore, it has been suggested that Nimodipine can regulate T cell response through the p38–MAPK pathway signaling .

Pharmacokinetics

Nimodipine, the non-deuterated form, is known to be extensively metabolized in the liver via the cyp3a4 enzyme and undergoes first-pass metabolism . It is excreted in urine and feces, and its elimination half-life is between 1 to 2 hours . The bioavailability of Nimodipine is increased in patients with cirrhosis, and its peak serum concentration is reached approximately 1 hour after administration .

Result of Action

The molecular and cellular effects of Nimodipine-d7’s action include the prevention of calcium-dependent smooth muscle contraction, leading to vasodilation . This effect is particularly pronounced in cerebral circulation, which can improve neurological outcomes in certain conditions . In addition, Nimodipine has been found to have neuroprotective and neuroregenerative effects in certain model systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Nimodipine-d7. For instance, it has been observed that Nimodipine’s neuroprotective effect varies under different stress conditions. In a study, the cytotoxicity of ethanol and osmotic stress was significantly reduced with Nimodipine pretreatment, while it had no influence on hypoxia-induced cytotoxicity . This suggests that the cellular environment and specific stressors can impact the effectiveness of Nimodipine-d7.

Safety and Hazards

将来の方向性

Research on the neuroprotective effects of nimodipine has shown that it can significantly reduce the incidence of a poor outcome, mortality, and CVS in patients with aSAH . Furthermore, it is strongly recommended that patients with aSAH, especially those younger than 50 years old, should use nimodipine as early as possible in order to achieve a better clinical outcome .

生化学分析

Biochemical Properties

Nimodipine-d7, like its non-deuterated counterpart, is an inhibitor of L-type voltage-gated calcium (Ca v) channels . It is selective for Ca v 1.2 over Ca v 1.3 channels . By inhibiting the influx of calcium in smooth muscle cells, Nimodipine-d7 prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction .

Cellular Effects

Nimodipine-d7 has been shown to have neuroprotective effects in various models . It has direct effects on neurons, as well as influences on both microglia and astrocytes . It has been observed to inhibit contractions induced by potassium in isolated rabbit aortic strips . Furthermore, it has been shown to increase cerebral blood flow in anesthetized dogs when administered sublingually .

Molecular Mechanism

Nimodipine-d7 acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, Nimodipine-d7 prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . It has also been associated with the activation of AKT and CREB signaling pathways, which are involved in cell survival and gene expression .

Temporal Effects in Laboratory Settings

Nimodipine-d7 has been shown to have time-dependent neuroprotective effects in laboratory settings . For instance, in excitotoxically lesioned organotypic hippocampal slice cultures, Nimodipine was protective when pre-incubated for 4 hours or co-applied with NMDA .

Dosage Effects in Animal Models

While specific studies on Nimodipine-d7 dosage effects in animal models are limited, studies on Nimodipine have shown that its effects can vary with different dosages . For instance, Nimodipine has been found to decrease necrosis of hippocampal CA1 pyramidal neurons and reduce increases in spontaneous movement and contralateral circling in a rat model of focal cerebral ischemia induced by middle cerebral artery occlusion .

Metabolic Pathways

Nimodipine, the non-deuterated counterpart, is known to interact with L-type voltage-gated calcium channels, influencing calcium influx and thus affecting various cellular processes .

Transport and Distribution

Studies on the transport and distribution of Nimodipine-d7 are limited. Research on Nimodipine has shown that it is rapidly absorbed and reaches the maximum plasma concentration in approximately 5 minutes after intraocular administration . It has been found to be distributed more in the lung, spleen, and brain tissues, and less in the kidney .

特性

IUPAC Name |

5-O-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) 3-O-(2-methoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12,19,22H,9-10H2,1-5H3/i1D3,2D3,12D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAGMCDKSXEBJQ-QLWPOVNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)